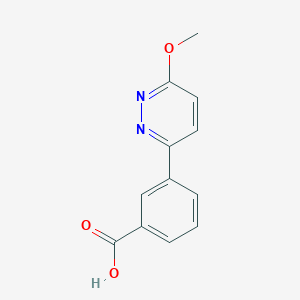

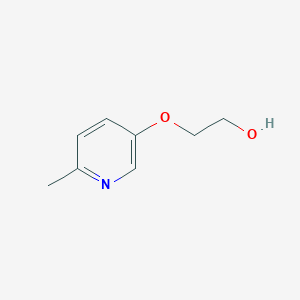

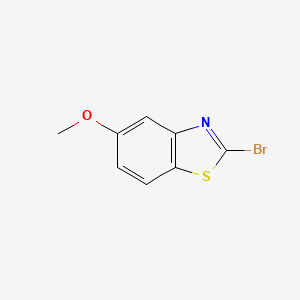

![molecular formula C18H22O5 B1322241 [(3-己基-4-甲基-2-氧代-2H-色满-7-基)氧基]乙酸 CAS No. 438030-04-7](/img/structure/B1322241.png)

[(3-己基-4-甲基-2-氧代-2H-色满-7-基)氧基]乙酸

描述

[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. While the specific compound is not directly discussed in the provided papers, the structure suggests it is a coumarin derivative with potential biological activity, given the known activities of similar compounds. The papers provided discuss various derivatives of coumarin and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of coumarin derivatives often involves multistep reactions starting from simple precursors. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is achieved by reacting (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester with hydrazine hydrate . Similarly, a new approach to synthesizing a furo[2,3-f]chromen-3-yl acetic acid derivative involves multicomponent condensation, indicating that the synthesis of [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid might also involve a multistep process, potentially starting with a hydroxychromenone and introducing the hexyl and acetic acid moieties through subsequent reactions .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a 2H-chromen-2-one backbone, which is modified with various substituents that affect the compound's properties and reactivity. The structure of the compound includes a hexyl chain and a methyl group, which could influence its lipophilicity and potential interactions with biological targets. NMR spectroscopy and mass spectrometry are commonly used to establish the structures of such compounds, as demonstrated in the synthesis of a furochromen derivative .

Chemical Reactions Analysis

Coumarin derivatives can undergo a variety of chemical reactions, including cyclization and condensation, to form more complex structures with potential biological activities. For example, cyclization of a hydrazide derivative of coumarin with pentane-2,4-dione can yield a pyrazole derivative . The reactivity of the hydroxy and acetoxy groups in coumarin derivatives suggests that [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid could also participate in similar reactions, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the chromenone core. The presence of a hexyl chain in the compound of interest suggests increased hydrophobicity, which could affect its solubility in aqueous solutions. The use of gas chromatography and mass spectrometry for the analysis of similar compounds indicates that these techniques could be employed to study the physical and chemical properties of [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

科学研究应用

合成和化学应用

- 噻唑烷-4-酮的合成:该化合物被用于合成一系列噻唑烷-4-酮,然后筛选了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 (Čačić 等,2009)。

- 抗菌衍生物:制备了该化合物的衍生物并评估了它们的抗菌活性,为新型抗菌剂的开发做出了贡献 (Čačić 等,2006)。

- 脂肪酸的合成:研究探索了使用类似化合物合成末端位置带有邻位杂环的脂肪酸 (Yamaguchi 等,1992)。

- 抗肿瘤活性:该化合物有助于合成具有潜在抗肿瘤活性的衍生物,突出了其在癌症研究中的作用 (Gašparová 等,2013)。

- 芳香碳酸酯的合成:该化合物用于合成带有色满-2-酮片段的芳香碳酸酯衍生物,表明其在化学合成中的多功能性 (Velikorodov 等,2014)。

药理和生物医学应用

- 光敏纤维素衍生物:用于合成水溶性光敏纤维素衍生物,表明其在智能材料开发中的潜力 (Wondraczek 等,2012)。

- 色满并[4,3-c]吡唑:在 N1-取代色满并[4,3-c]吡唑的合成中发挥作用,该化合物可能具有药理应用 (Čačić 等,2003)。

- 三唑衍生物:是合成新型三唑衍生物的关键,三唑衍生物是一类以其多种生物活性而闻名的化合物 (Mottaghinejad & Alibakhshi, 2018)。

- 抗氧化活性:对它的衍生物进行抗氧化活性评估,提供了对其潜在治疗用途的见解 (Čačić 等,2010)。

安全和危害

属性

IUPAC Name |

2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-3-4-5-6-7-15-12(2)14-9-8-13(22-11-17(19)20)10-16(14)23-18(15)21/h8-10H,3-7,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKNMGYLNXTJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

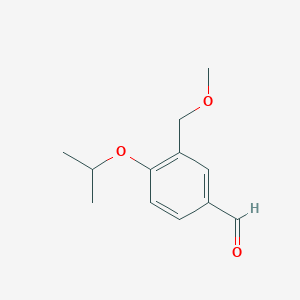

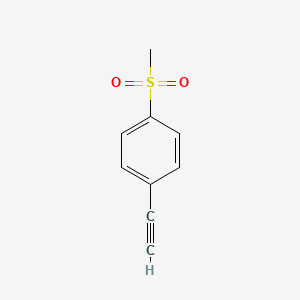

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

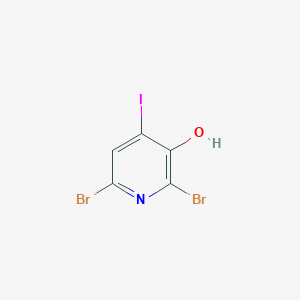

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)